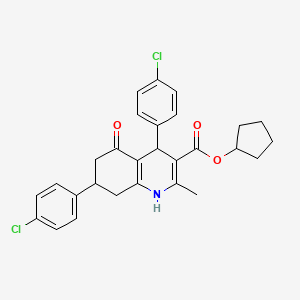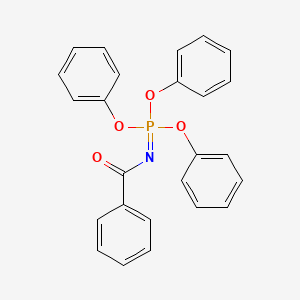![molecular formula C30H36N2O2 B14949766 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE: is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a tetramethylbutyl phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation of biphenyl-4-carbaldehyde with 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, it may be used as a probe to study molecular interactions and pathways.
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Mecanismo De Acción
The mechanism by which {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-[(4-OXO-3-PHENYL-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-1-[1,1’-BIPHENYL]-4-YLETHYLIDENE]-2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness: The uniqueness of {N}'-[(1{E})-1-BIPHENYL-4-YLETHYLIDENE]-2-[4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOXY]ACETOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it suitable for specialized applications that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C30H36N2O2 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-phenylphenyl)ethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C30H36N2O2/c1-22(23-12-14-25(15-13-23)24-10-8-7-9-11-24)31-32-28(33)20-34-27-18-16-26(17-19-27)30(5,6)21-29(2,3)4/h7-19H,20-21H2,1-6H3,(H,32,33)/b31-22+ |
Clave InChI |
GBFVQWBXRYJELZ-DFKUXCBWSA-N |
SMILES isomérico |
C/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl methyl ether](/img/structure/B14949688.png)

![[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14949701.png)
![N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14949714.png)
![1-(4-chlorophenyl)-3-phenyl-2-[4-(propan-2-yl)phenyl]-2H-benzo[f]isoindole-4,9-dione](/img/structure/B14949720.png)
![3,4-dichloro-N-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14949722.png)
![(5E)-7-methyl-5-[(octadecanoyloxy)imino]-5,6,7,8-tetrahydronaphthalen-2-yl octadecanoate](/img/structure/B14949728.png)
![6-benzyl-3-[(2E)-2-heptylidenehydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B14949729.png)
![2,2'-[{4-[(E)-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]benzene-1,2-diyl}bis(oxy)]diacetic acid](/img/structure/B14949735.png)
![9H-fluorene-9,9-diyldibenzene-4,1-diyl bis[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B14949742.png)
![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
